molecular formula C9H7ClFIO B14040007 1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one

1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one

Cat. No.: B14040007
M. Wt: 312.50 g/mol
InChI Key: HLWGDUKDUPNIMC-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO It is a halogenated ketone, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring

Preparation Methods

The synthesis of 1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, such as 1-(3-fluoro-4-iodophenyl)propan-2-one, followed by chlorination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The ketone group can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological activity .

Comparison with Similar Compounds

1-Chloro-1-(3-fluoro-4-iodophenyl)propan-2-one can be compared with other halogenated ketones, such as:

  • 1-Chloro-1-(4-fluorophenyl)propan-2-one
  • 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one
  • 1-Chloro-1-(3-chloro-4-iodophenyl)propan-2-one

These compounds share similar structural features but differ in the position and type of halogen atoms. The unique combination of chlorine, fluorine, and iodine in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H7ClFIO

Molecular Weight

312.50 g/mol

IUPAC Name

1-chloro-1-(3-fluoro-4-iodophenyl)propan-2-one

InChI

InChI=1S/C9H7ClFIO/c1-5(13)9(10)6-2-3-8(12)7(11)4-6/h2-4,9H,1H3

InChI Key

HLWGDUKDUPNIMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)I)F)Cl

Origin of Product

United States

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